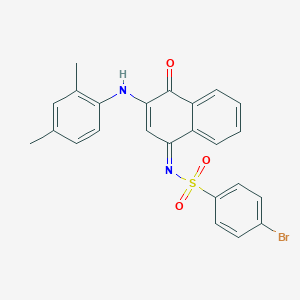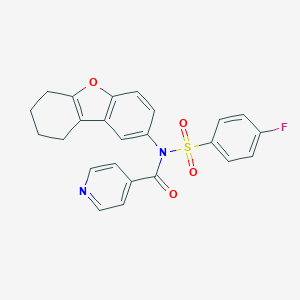
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of naphthalene derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the proteasome complex. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome complex by this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide for lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. One limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the optimal dosage and delivery method for this compound in vivo. Another area of interest is the study of this compound's anti-inflammatory and neuroprotective activities, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more soluble derivatives of this compound could help to overcome some of the limitations associated with this compound.
合成方法
The synthesis of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-(2,4-dimethylanilino)-4-oxo-1-naphthalenesulfonic acid in the presence of a base. This reaction results in the formation of this compound as a yellow solid with a melting point of 240-242°C.
科学研究应用
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell death by activating the caspase-dependent apoptotic pathway.
属性
分子式 |
C24H19BrN2O3S |
|---|---|
分子量 |
495.4 g/mol |
IUPAC 名称 |
(NZ)-4-bromo-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19BrN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
InChI 键 |
TXONOBKPUWFOJI-QYQHSDTDSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)


![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
